1h-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with esters in the presence of sodium ethoxide in ethanol, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acids in the active site .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-4,6(3ah,5h)-dione can be compared with other similar compounds such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but with an amino group at the 4-position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research fields.
Properties
CAS No. |
1049677-62-4 |
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Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3a,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1-2H,(H2,7,8,9,10,11) |
InChI Key |
BMSAROUZJGYAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
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